molecular formula C15H26N2O4 B2932552 Methyl (1-{[(morpholin-4-ylcarbonyl)amino]methyl}cyclohexyl)acetate CAS No. 1573548-36-3

Methyl (1-{[(morpholin-4-ylcarbonyl)amino]methyl}cyclohexyl)acetate

Cat. No.: B2932552
CAS No.: 1573548-36-3
M. Wt: 298.383
InChI Key: LAJRGAJJLNVVGE-UHFFFAOYSA-N
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Description

Methyl (1-{[(morpholin-4-ylcarbonyl)amino]methyl}cyclohexyl)acetate is a synthetic organic compound featuring a cyclohexyl core substituted with two functional groups:

  • Acetate methyl ester (–CH2COOCH3) at the 1-position.
  • Morpholin-4-ylcarbonyl amino methyl (–CH2NHCO-morpholine) at the 1-position.

Properties

IUPAC Name

methyl 2-[1-[(morpholine-4-carbonylamino)methyl]cyclohexyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O4/c1-20-13(18)11-15(5-3-2-4-6-15)12-16-14(19)17-7-9-21-10-8-17/h2-12H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAJRGAJJLNVVGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1(CCCCC1)CNC(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (1-{[(morpholin-4-ylcarbonyl)amino]methyl}cyclohexyl)acetate is a compound that has garnered attention in recent years due to its potential biological activities. This article synthesizes available research findings, focusing on its pharmacological properties, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H23N3O3C_{14}H_{23}N_{3}O_{3}. The compound features a cyclohexyl ring substituted with a morpholine moiety, which is known for its diverse biological activities. The presence of the morpholine group often enhances the solubility and bioavailability of the compound.

Table 1: Structural Characteristics

PropertyValue
Molecular Weight281.35 g/mol
LogP2.5
SolubilitySoluble in DMSO and ethanol
Melting PointNot determined

Research indicates that compounds containing morpholine structures often interact with various biological targets, including receptors and enzymes involved in neurotransmission and cellular signaling pathways. For instance, morpholine derivatives have been shown to exhibit activity as histone deacetylase (HDAC) inhibitors, which play a crucial role in gene expression regulation and are implicated in cancer therapy .

Pharmacological Effects

  • Neuroprotective Properties : this compound has demonstrated neuroprotective effects in vitro, particularly against oxidative stress-induced neuronal damage. It may act by modulating pathways related to apoptosis and inflammation.
  • HDAC Inhibition : Preliminary studies suggest that this compound could inhibit class II HDACs, which are considered potential targets for treating neurodegenerative diseases such as Alzheimer’s disease .
  • Cholinergic Activity : The compound may also influence cholinergic systems, which are crucial for cognitive functions. Studies on similar morpholine-containing compounds have shown acetylcholinesterase inhibitory activity, suggesting potential applications in treating cognitive disorders .

Study 1: Neuroprotective Effects

A study conducted on neuronal cell lines exposed to H2O2 demonstrated that this compound significantly reduced cell death at sub-micromolar concentrations without exhibiting cytotoxicity .

Study 2: HDAC Inhibition

In a structure-activity relationship study involving various morpholine derivatives, it was found that modifications to the cyclohexyl group can enhance HDAC inhibitory activity. The most potent derivatives exhibited IC50 values ranging from 3 to 870 nM against class II HDACs .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

The target compound’s key structural analogs and their distinguishing features are summarized below:

Compound Name & Reference Key Substituents Molecular Weight (g/mol) Functional Groups Synthesis Method
Methyl (1-{[(morpholin-4-ylcarbonyl)amino]methyl}cyclohexyl)acetate Morpholinyl carbonyl amino methyl, cyclohexyl acetate [Not available] Ester, carbamate, morpholine Likely amide coupling
trans-2-[4-[(tert-Boc)amino]cyclohexyl]acetic Acid Methyl Ester tert-Boc amino, cyclohexyl acetate 271.35 Ester, Boc-protected amine Pharmaceutical synthesis
(1R,2R)-2-[[2-[1-{3-(Cinnamoylcarbamoyl)benzyl}-1H-1,2,3-triazol-5-yl]ethyl(methyl)amino]cyclohexyl]carbamate (17i) Cinnamoylcarbamoyl, triazole [Not available] Triazole, cinnamoyl, carbamate Cu-catalyzed Huisgen reaction
[(4-chlorophenyl)carbamoyl]methyl 2-... acetate 4-chlorophenyl, sulfanyl 412.93 Chlorophenyl, sulfanyl, ester Unspecified

Key Differences and Implications

Morpholinyl vs. tert-Boc Group ()
  • The morpholinyl group in the target compound increases polarity and water solubility compared to the lipophilic tert-Boc group. This makes the target more suitable for applications requiring enhanced bioavailability .
  • The tert-Boc group is acid-labile (removable under acidic conditions), whereas the morpholinyl group is chemically stable, favoring the target compound in environments requiring acid resistance.
Triazole vs. Morpholinyl Substituents ()
  • In contrast, the morpholinyl group in the target compound may improve metabolic stability due to reduced enzymatic recognition .
Chlorophenyl vs. Morpholinyl Substituents ()
  • The 4-chlorophenyl group in ’s compound increases lipophilicity , favoring membrane permeability but reducing solubility. The morpholinyl group balances solubility and permeability, making the target compound more versatile in drug design .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of Methyl (1-{[(morpholin-4-ylcarbonyl)amino]methyl}cyclohexyl)acetate?

The synthesis typically involves multi-step processes, including:

  • Coupling reactions : For example, tert-butyl carbamate intermediates are reacted with chlorinated pyrimidine derivatives in the presence of NaHCO₃ and THF to form key intermediates .
  • Reduction steps : Fe powder and NH₄Cl in ethanol are used to reduce nitro groups to amines, as seen in the conversion of tert-butyl ((1-((2-chloro-5-nitropyrimidin-4-yl)amino)cyclohexyl)methyl)carbamate to its amine derivative .
  • Cyclization : Heating intermediates in polar aprotic solvents (e.g., NMP) to form fused heterocyclic structures . Methodological emphasis is placed on column chromatography for purification and mass spectrometry (MS) for intermediate validation .

Q. What spectroscopic techniques are critical for confirming the structure of this compound and its intermediates?

  • Mass Spectrometry (MS) : ESI+ or ESI- modes are used to confirm molecular ions (e.g., m/z 442 [M + H]+ for intermediates) .
  • NMR Spectroscopy : ¹H and ¹³C NMR resolve the cyclohexyl, morpholine, and ester functionalities, with key signals for methyl acetate (~δ 3.6 ppm) and morpholine carbamate (~δ 3.4–3.7 ppm) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) can determine absolute configuration if single crystals are obtained, though this is less common for flexible intermediates .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data observed during the characterization of intermediates?

Discrepancies may arise from impurities, stereochemical variations, or solvent effects. Strategies include:

  • Cross-validation : Combine MS, NMR, and IR to confirm functional groups. For example, unexpected peaks in NMR may indicate unreacted starting materials, necessitating repurification .
  • Reaction monitoring : Use TLC or in-situ FTIR to track reaction progress and identify side products early .
  • Crystallographic validation : If intermediates crystallize, SHELXD or SHELXE can resolve structural ambiguities .

Q. What strategies are effective in optimizing the yield of the final product in multi-step syntheses?

  • Catalyst selection : Pd₂(dba)₃ and BINAP in coupling reactions improve efficiency, as demonstrated in the synthesis of tert-butyl carbamate derivatives .
  • Temperature control : Reflux conditions for reductions (e.g., Fe/NH₄Cl in ethanol) ensure complete conversion without over-reduction .
  • Solvent optimization : THF or toluene for coupling reactions enhances solubility, while NMP facilitates high-temperature cyclization .

Q. How does the morpholine carbamoyl group influence the compound’s physicochemical properties and biological interactions?

  • Solubility : The morpholine ring enhances water solubility via hydrogen bonding, critical for bioavailability .
  • Bioactivity : The carbamoyl group may act as a hydrogen bond acceptor, potentially interacting with enzymatic targets (e.g., proteases or kinases) .
  • Stability : Comparative studies with piperazine or piperidine analogs (e.g., tert-butyl ((1-aminocyclohexyl)methyl)carbamate) reveal morpholine’s resistance to metabolic oxidation .

Q. What experimental approaches are used to analyze stereochemical outcomes in derivatives of this compound?

  • Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., cellulose-based columns) .
  • Vibrational Circular Dichroism (VCD) : Resolves absolute configuration when crystallography is impractical .
  • Comparative kinetics : Monitor reaction rates under varying conditions (e.g., chiral catalysts) to infer stereochemical pathways .

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